molecular formula C19H13N3O5 B2404268 N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 391867-77-9

N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2404268
CAS No.: 391867-77-9
M. Wt: 363.329
InChI Key: CMCJEHJEZFSQQH-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that belongs to the class of phthalimides and pyrrolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Formation of the pyrrolidinedione moiety: This can be synthesized by the reaction of succinic anhydride with ammonia or a primary amine.

    Coupling of the two moieties: The final step involves coupling the phthalimide and pyrrolidinedione moieties through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or imide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized derivatives, while reduction could lead to partially or fully reduced products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or as a probe for studying biological pathways.

    Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific target. Generally, such compounds might act by binding to the active site of an enzyme, inhibiting its activity. The molecular targets could include enzymes involved in metabolic pathways, signaling pathways, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide derivatives: Compounds like thalidomide, which have a similar phthalimide structure.

    Pyrrolidinedione derivatives: Compounds like succinimide, which have a similar pyrrolidinedione structure.

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the combination of both phthalimide and pyrrolidinedione moieties in a single molecule, which might confer unique biological or chemical properties compared to compounds containing only one of these moieties.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c23-14-7-8-15(24)22(14)11-4-1-3-10(9-11)17(25)20-13-6-2-5-12-16(13)19(27)21-18(12)26/h1-6,9H,7-8H2,(H,20,25)(H,21,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCJEHJEZFSQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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